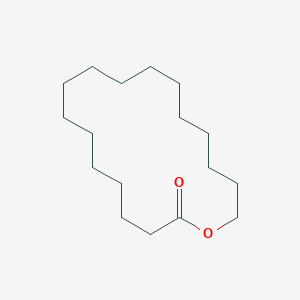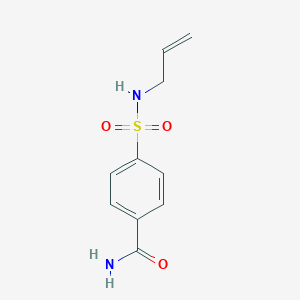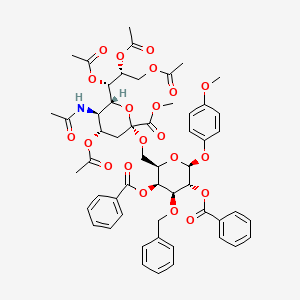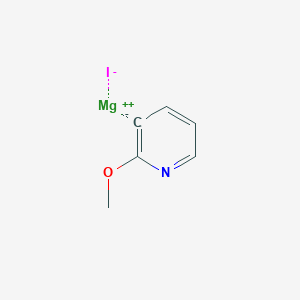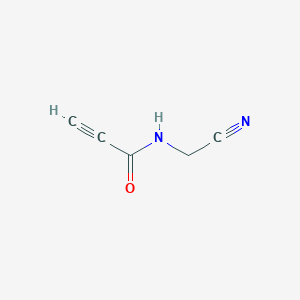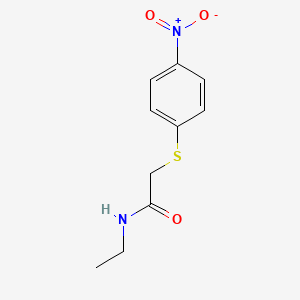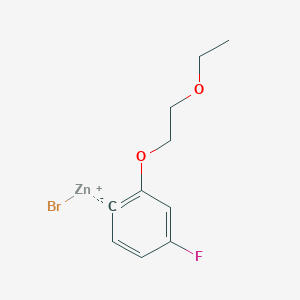
2-(2-Ethoxyethoxy)-4-fluorophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethoxyethoxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the ethoxyethoxy group and the fluorine atom on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyethoxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(2-ethoxyethoxy)-4-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(2-ethoxyethoxy)-4-fluorophenyl bromide+Zn→2-(2-ethoxyethoxy)-4-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of continuous flow technology also enhances safety and reduces the risk of side reactions.
化学反応の分析
Types of Reactions
2-(2-Ethoxyethoxy)-4-fluorophenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide or other leaving groups in organic molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction typically involves a palladium or nickel catalyst and a base, such as triethylamine, under an inert atmosphere. The reaction proceeds at moderate temperatures (50-80°C) to form the desired coupled product.
Substitution Reactions: These reactions often require a polar aprotic solvent like THF and a base, such as potassium tert-butoxide, to facilitate the nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific substrates used. In Negishi coupling, the product is typically a biaryl or a substituted alkene, while in substitution reactions, the product is a substituted aromatic compound.
科学的研究の応用
2-(2-Ethoxyethoxy)-4-fluorophenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: It can be employed in the modification of biomolecules, such as peptides and nucleotides, to study their structure and function.
Medicine: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-(2-ethoxyethoxy)-4-fluorophenylzinc bromide involves the transfer of the phenyl group to an electrophilic substrate. The zinc atom acts as a Lewis acid, coordinating with the substrate and facilitating the nucleophilic attack by the phenyl group. This results in the formation of a new carbon-carbon bond, with the zinc bromide byproduct being removed in the process.
類似化合物との比較
Similar Compounds
2-(2-Ethoxyethoxy)-5-fluorophenylmagnesium bromide: This Grignard reagent is similar in structure but uses magnesium instead of zinc. It is also used in nucleophilic addition and substitution reactions.
2-(2-Ethoxyethoxy)-5-methylphenylmagnesium bromide: Another Grignard reagent with a methyl group instead of a fluorine atom, used for similar purposes in organic synthesis.
Uniqueness
2-(2-Ethoxyethoxy)-4-fluorophenylzinc bromide is unique due to the presence of the zinc atom, which provides different reactivity and selectivity compared to magnesium-based reagents. The fluorine atom also imparts unique electronic properties, enhancing the compound’s reactivity in certain transformations.
特性
分子式 |
C10H12BrFO2Zn |
|---|---|
分子量 |
328.5 g/mol |
IUPAC名 |
bromozinc(1+);1-(2-ethoxyethoxy)-3-fluorobenzene-6-ide |
InChI |
InChI=1S/C10H12FO2.BrH.Zn/c1-2-12-6-7-13-10-5-3-4-9(11)8-10;;/h3-4,8H,2,6-7H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
HOKOUMBHTLRYHD-UHFFFAOYSA-M |
正規SMILES |
CCOCCOC1=[C-]C=CC(=C1)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




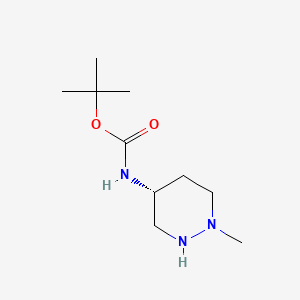
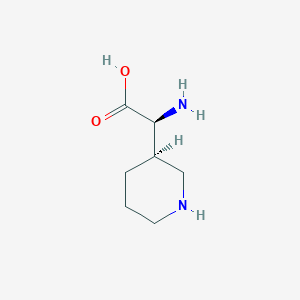
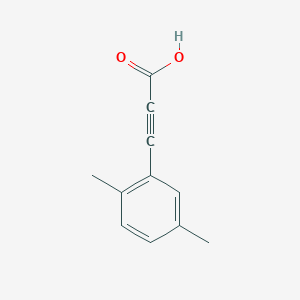
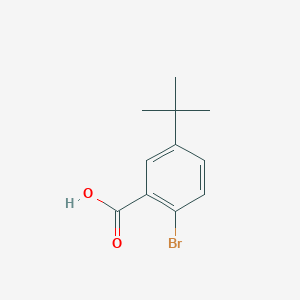
![(2-Phenylspiro[3.3]heptan-2-yl)methanol](/img/structure/B14887687.png)
![1-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzofuran-5-yl)oxy)propan-2-one](/img/structure/B14887696.png)
